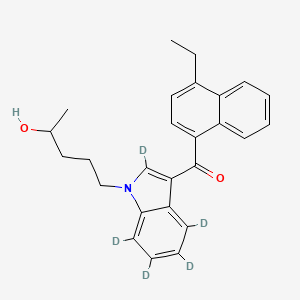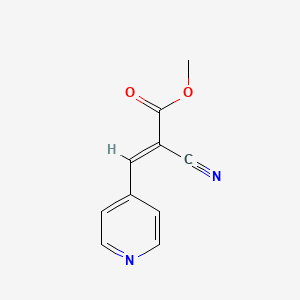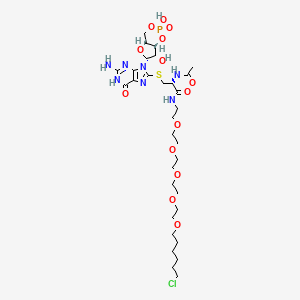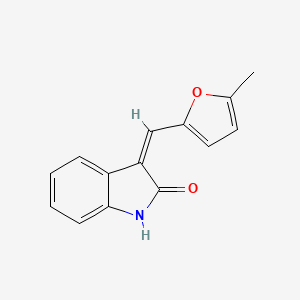
3-((5-Methylfuran-2-yl)methylene)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-Methylfuran-2-yl)methylene)indolin-2-one is a heterocyclic compound that combines the structural features of indole and furan. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The indole moiety is known for its presence in many natural products and pharmaceuticals, while the furan ring contributes to the compound’s unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Methylfuran-2-yl)methylene)indolin-2-one typically involves the condensation of 5-methylfurfural with indolin-2-one. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-((5-Methylfuran-2-yl)methylene)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the indolin-2-one moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of furanones and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of N-alkyl or N-acyl derivatives of indolin-2-one.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 3-((5-Methylfuran-2-yl)methylene)indolin-2-one is not fully understood, but it is believed to involve interactions with various molecular targets. In the context of its anticancer activity, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The indole moiety can interact with protein kinases, while the furan ring may enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-((5-Methylfuran-2-yl)methylene)indolin-2-one: Unique due to the combination of indole and furan rings.
3-((5-Methylthiophen-2-yl)methylene)indolin-2-one: Similar structure but with a thiophene ring instead of furan, which may alter its electronic properties and reactivity.
3-((5-Methylpyridin-2-yl)methylene)indolin-2-one: Contains a pyridine ring, potentially affecting its biological activity and solubility.
Uniqueness
The presence of the furan ring in this compound imparts unique electronic properties and reactivity compared to its analogs with thiophene or pyridine rings. This can influence its interactions with biological targets and its overall pharmacological profile.
特性
分子式 |
C14H11NO2 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
(3Z)-3-[(5-methylfuran-2-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C14H11NO2/c1-9-6-7-10(17-9)8-12-11-4-2-3-5-13(11)15-14(12)16/h2-8H,1H3,(H,15,16)/b12-8- |
InChIキー |
DWJWWZSAYOTJGO-WQLSENKSSA-N |
異性体SMILES |
CC1=CC=C(O1)/C=C\2/C3=CC=CC=C3NC2=O |
正規SMILES |
CC1=CC=C(O1)C=C2C3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B15074073.png)
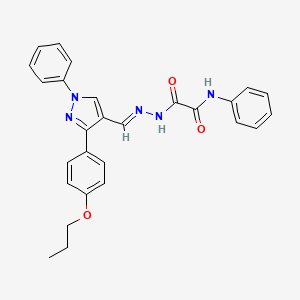
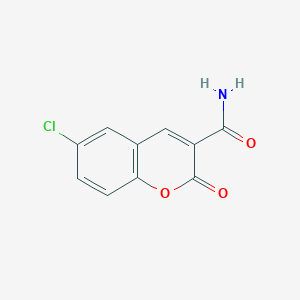
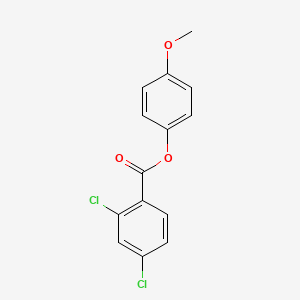
![3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B15074105.png)
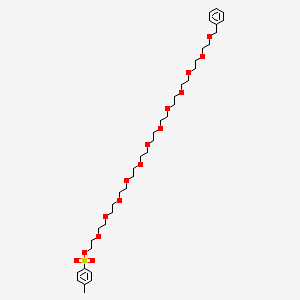
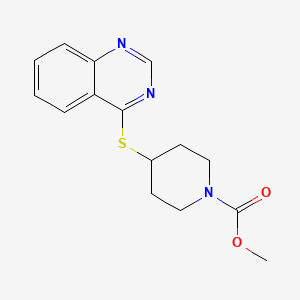
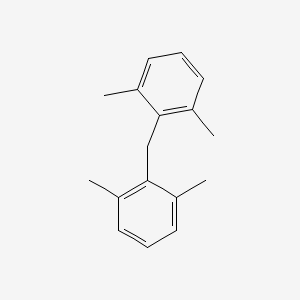
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)

![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B15074142.png)
